1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of an indane moiety, an oxadiazole ring, and a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps, each requiring specific reagents and conditions:
Formation of the Indane Moiety: The indane moiety can be synthesized through the cyclization of a suitable precursor, such as 2-phenylpropanoic acid, under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.
Construction of the Pyrrolidinone Core: The pyrrolidinone core is synthesized through the reaction of a suitable amine with a γ-lactone or a γ-lactam precursor under basic conditions.
Coupling Reactions: The final step involves coupling the indane, oxadiazole, and pyrrolidinone fragments through a series of condensation and cyclization reactions, often facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound can include signal transduction, gene expression, and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Similar structure with a methyl group instead of an ethyl group on the oxadiazole ring.
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Similar structure with a phenyl group instead of an ethyl group on the oxadiazole ring.
Uniqueness
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the specific combination of its structural elements, which confer distinct chemical and biological properties. The presence of the ethyl group on the oxadiazole ring, in particular, may influence its reactivity and interactions with molecular targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-15-18-17(22-19-15)13-9-16(21)20(10-13)14-7-6-11-4-3-5-12(11)8-14/h6-8,13H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUALEXHOYPZTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(CCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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